![molecular formula C9H6N2 B13658938 8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
8-Ethynylimidazo[1,2-a]pyridine
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Overview
Description
8-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are characterized by the fusion of an imidazole ring with a pyridine ring, forming a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate alkyne. One common method is the reaction of 2-aminopyridine with propargyl bromide under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 8-Ethynylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced dihydroimidazo[1,2-a]pyridines, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Imidazo[1,2-a]pyridine is a bicyclic heterocyclic scaffold with a wide array of applications in medicinal chemistry . Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities, including anti-microbial, antifungal, antiviral, and anticancer properties . They are also used as modulators of the central nervous system and as a biologically relevant component in imaging .
General Applications
- Pharmaceuticals Imidazo[1,2-a]pyridines are used in the synthesis of drugs like zolpidem (insomnia treatment), alpidem (anxiolytic), olprinone (acute heart failure), and zolimidine (peptic ulcer treatment) .
- Research This scaffold is employed in drug discovery and medicinal chemistry for potential therapeutic applications, serving as structural scaffolds for developing novel drugs targeting various diseases .
- Other applications Imidazo[1,2-a]pyridine derivatives have demonstrated strong affinity for human β-amyloid plaques, suggesting their potential as agents against Alzheimer's disease .
Specific Therapeutic Applications
- Antimicrobial Agents Imidazo[1,2-a]pyridine derivatives are strong antimicrobial agents effective against bacterial strains like Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains such as Candida albicans and Aspergillus niger .
- Tyrosine Kinase Inhibition Imidazo[1,2-c]pyridines have demonstrated antitumor, antiviral, and antimicrobial activity by inhibiting Bruton’s tyrosine kinase enzyme activity .
- VEGF-R2 Inhibition Imidazo[1,2-a]pyridinyl compounds can inhibit VEGF-R2, making them useful in treating VEGF-R2 mediated or dependent diseases like cancer, hyperglycemia, psoriasis, rheumatoid arthritis, and autoimmune diseases .
- Mycobacterium tuberculosis Imidazo[1,2-a]pyridine-3-carboxamides have shown promise as a new class of potent agents against Mycobacterium tuberculosis .
- Human Constitutive Androstane Receptor (CAR) Activation Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered to directly activate human CAR in nanomolar concentrations .
Structural Modifications and Activity
Structural modifications to the imidazo[1,2-a]pyrimidine core can optimize drug-like properties, enhance potency, and improve selectivity toward specific biological targets . Diverse biologically active derivatives of imidazo[1,5-a]pyridine include:
Mechanism of Action
The mechanism of action of 8-Ethynylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in pathogens. In anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the ethynyl group.
Imidazo[1,5-a]pyridine: A structural isomer with the imidazole ring fused at a different position.
Imidazo[4,5-c]pyridine: Another structural isomer with a different fusion pattern.
Uniqueness: 8-Ethynylimidazo[1,2-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
Molecular Formula |
C9H6N2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
8-ethynylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-6-11-7-5-10-9(8)11/h1,3-7H |
InChI Key |
PORMVKRQKXMHNL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CN2C1=NC=C2 |
Origin of Product |
United States |
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